4-Propoxy-2-(trifluoromethyl)phenylamine
Overview
Description
4-Propoxy-2-(trifluoromethyl)phenylamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CCCOC1=CC(=C(C=C1)N)C(F)(F)F . This represents the arrangement of atoms and their connectivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.20 and a molecular formula of C10H12F3NO .Scientific Research Applications
1. Intermediate Material for Azobenzene Liquid Crystal
A novel intermediate material using 4-trifluoromethyl-phenylamine, a raw material, was synthesized for azobenzene liquid crystal applications. This research discussed the effect of Oxone amount on the conversion degree of raw material in detail (Wang et al., 2014).
2. Synthesis of Peripherally Tetra-Substituted Phthalocyanine
A study focused on the synthesis of new compounds involving 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, demonstrating their potential in spectroelectrochemical applications. The electrochemical and spectroelectrochemical properties of the synthesized phthalocyanines were explored using various electrochemical techniques (Kamiloğlu et al., 2018).
3. Two-Photon Fluorescence Imaging
A star-shaped glycosylated conjugated oligomer using a phenylamine derivative was synthesized for two-photon fluorescence imaging of live cells. This study highlighted the significant role of hydrophilic sugar side groups in self-assembly, enhancing quantum yield and providing potential applications in live cell imaging (Wang et al., 2011).
4. Polyimides from Triphenylamine-Based Diamine Monomers
Research on triphenylamine-based novel diamine monomers demonstrated their application in polyimide synthesis. This study provided insights into the thermal, optical, and electrical properties of the polymers, highlighting their potential in various industrial applications (Choi et al., 2010).
5. Catalytic Trifluoromethylation in Copper
A study on Cu(I)-diamine complexes revealed their ability to catalyze the trifluoromethylation of aryl iodides, leading to the efficient production of trifluoromethylated aromatics. This research could have significant implications in the field of organic synthesis (Oishi et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-propoxy-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-5-15-7-3-4-9(14)8(6-7)10(11,12)13/h3-4,6H,2,5,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYZLYKRUPIFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275787 | |
Record name | 4-Propoxy-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121307-28-6 | |
Record name | 4-Propoxy-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121307-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propoxy-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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